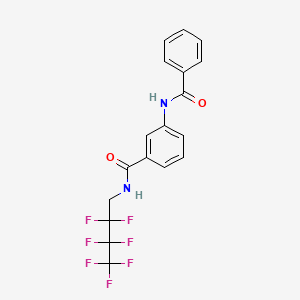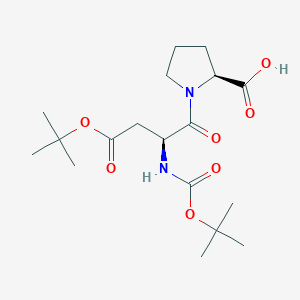
3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields such as medicine, industry, and research. This particular compound is characterized by the presence of a heptafluorobutyl group, which imparts unique properties to the molecule.
Méthodes De Préparation
The synthesis of 3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide typically involves the reaction of 3-aminobenzamide with 2,2,3,3,4,4,4-heptafluorobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the amide group, leading to the formation of carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can convert the amide group to an amine.
Substitution: The benzamide group can undergo substitution reactions with nucleophiles such as hydroxide ions or amines, leading to the formation of substituted benzamides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the interactions between proteins and small molecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions.
Medicine: The compound has potential applications in drug discovery and development. Its unique properties make it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The heptafluorobutyl group enhances the compound’s ability to interact with hydrophobic regions of proteins, making it a potent modulator of protein function. The exact pathways involved depend on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide can be compared with other benzamide derivatives such as:
3-Benzamido-N-(2,2,3,3,4,4,4-trifluorobutyl)benzamide: This compound has fewer fluorine atoms, which may result in different chemical and physical properties.
3-Benzamido-N-(2,2,3,3,4,4,4-nonafluorobutyl)benzamide: This compound has more fluorine atoms, potentially enhancing its chemical resistance and thermal stability.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
917920-92-4 |
|---|---|
Formule moléculaire |
C18H13F7N2O2 |
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
3-benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide |
InChI |
InChI=1S/C18H13F7N2O2/c19-16(20,17(21,22)18(23,24)25)10-26-14(28)12-7-4-8-13(9-12)27-15(29)11-5-2-1-3-6-11/h1-9H,10H2,(H,26,28)(H,27,29) |
Clé InChI |
UFNWGGMBQYWKGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]-](/img/structure/B14175813.png)
![3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14175814.png)
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)

![4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide](/img/structure/B14175852.png)



![N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B14175871.png)
![3-[(Prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14175880.png)

